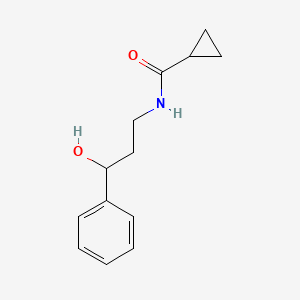
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of FeCl3 as a catalyst in an aerobic oxidation reaction . The reaction is carried out in toluene at 110°C for 24 hours, yielding the desired benzoxazole derivative with high efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact . For example, the use of magnetic solid acid nanocatalysts has been shown to be effective in synthesizing benzoxazole derivatives with high yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: FeCl3 in toluene at 110°C for 24 hours.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Halogens or alkylating agents in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Pharmaceuticals: Benzoxazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis by targeting key proteins involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Benzoxazol-2-ylamino)phenyl]-3-(2,4-difluorophenyl)urea: This compound is similar in structure and has shown significant cytotoxicity against cancer cell lines.
2-Substituted-1,3-benzoxazoles: These compounds share the benzoxazole core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-(1,3-Benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its potential as a versatile compound in various scientific research applications .
Propriétés
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1,1,1-trifluoro-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)15(22,11-6-2-1-3-7-11)10-20-14-21-12-8-4-5-9-13(12)23-14/h1-9,22H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUGKWBBMMWJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC3=CC=CC=C3O2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)
![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)


![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B3008776.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3008784.png)


![1-[(2-Methylphenyl)methyl]-1h-pyrazole](/img/structure/B3008787.png)
